molecular formula C21H26N2O3S B300216 N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

Cat. No. B300216
M. Wt: 386.5 g/mol
InChI Key: JIFZUSLTYVWJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as IBP-118, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamides and has been found to exhibit promising results in various preclinical studies. In

Mechanism of Action

The exact mechanism of action of N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and neuroprotection. N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which in turn, results in the observed analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in various preclinical studies. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain. Additionally, N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been found to reduce inflammation in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in lab experiments are its potent analgesic and anti-inflammatory effects, as well as its neuroprotective and anti-tumor properties. However, the limitations of using N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in lab experiments include its low solubility in water and its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the research on N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide. One direction is to investigate its potential use in the treatment of various types of cancer. Another direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide and to optimize its synthesis method to increase its yield.

Synthesis Methods

The synthesis of N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide involves a multistep process that starts with the reaction of 4-isopropylbenzylamine with 2-bromo-1-phenylsulfonyl ethane. This reaction yields N-(4-isopropylbenzyl)-2-bromo-1-phenylsulfonyl ethanamine, which is then subjected to a cyclization reaction with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium ethoxide. The final step involves the removal of the protecting group to yield N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in various preclinical studies. Additionally, N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been shown to have neuroprotective and anti-tumor properties. Due to its promising results, N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide is being investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and chronic pain.

properties

Product Name

N-(4-Isopropylbenzyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-16(2)18-12-10-17(11-13-18)15-22-21(24)20-9-6-14-23(20)27(25,26)19-7-4-3-5-8-19/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3,(H,22,24)

InChI Key

JIFZUSLTYVWJNU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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